Decamethonium iodide

Descripción general

Descripción

Decamethonium iodide is a depolarizing neuromuscular blocking agent used primarily in anesthesia to induce muscle paralysis. It is known for its ability to block the nicotinic acetylcholine receptors at the neuromuscular junction, leading to sustained depolarization and subsequent muscle relaxation . This compound has been historically significant in the development of muscle relaxants and has unique properties that distinguish it from other agents in its class.

Mecanismo De Acción

Target of Action

Decamethonium iodide primarily targets the nicotinic acetylcholine receptors in the motor endplate . These receptors play a crucial role in muscle contraction. When acetylcholine, a neurotransmitter, binds to these receptors, it triggers muscle contraction. This compound, due to its similarity to acetylcholine, acts as a partial agonist of these receptors .

Mode of Action

This compound binds to the nicotinic acetylcholine receptors in the motor endplate, blocking access to these receptors . In the process of binding, the receptor is activated, causing a process known as depolarization .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuromuscular transmission pathway . By acting as an agonist of nicotinic acetylcholine receptors, this compound prevents the effects of acetylcholine, thereby inhibiting muscle contraction .

Pharmacokinetics

This compound is rapidly absorbed . .

Result of Action

The primary result of this compound’s action is muscle paralysis . By causing sustained depolarization of the motor endplate, it prevents muscle contraction, leading to paralysis .

Análisis Bioquímico

Biochemical Properties

Decamethonium iodide is similar to acetylcholine and acts as a partial agonist of the nicotinic acetylcholine receptor . It binds to the nicotinic acetycholine receptors in the motor endplate and blocks access to the receptors .

Cellular Effects

This compound acts as a depolarizing muscle relaxant or neuromuscular blocking agent . It prevents the effects of acetylcholine at the neuromuscular junction by causing depolarization . This prevents the neural stimulus from affecting the muscle .

Molecular Mechanism

This compound binds to the nicotinic acetycholine receptors in the motor endplate and blocks access to the receptors . Since this compound is not degraded in the neuromuscular junction, the depolarized membrane remains depolarized and unresponsive to normal acetylcholine release .

Dosage Effects in Animal Models

In animal experiments, this compound is extensively used as a neuromuscular blocking agent

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Decamethonium iodide can be synthesized through the reaction of decamethylene dibromide with trimethylamine, followed by the addition of potassium iodide to form the iodide salt. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure the high purity of the final product. The compound is often crystallized from aqueous solutions to obtain a solid form suitable for medical applications .

Análisis De Reacciones Químicas

Types of Reactions: Decamethonium iodide primarily undergoes substitution reactions due to the presence of its quaternary ammonium groups. It can also participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles .

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the replacement of the iodide ion.

Reaction Conditions: These reactions typically occur in aqueous or alcoholic solutions at elevated temperatures to enhance the reaction rate.

Major Products: The major products of these reactions depend on the nucleophile used. For instance, when reacted with sodium hydroxide, the product would be decamethonium hydroxide .

Aplicaciones Científicas De Investigación

Decamethonium iodide has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of quaternary ammonium salts in various chemical reactions.

Biology: Researchers use it to investigate the mechanisms of neuromuscular transmission and the effects of neuromuscular blocking agents.

Medicine: It has been used in clinical settings to induce muscle relaxation during surgical procedures. .

Comparación Con Compuestos Similares

- Succinylcholine

- Hexamethonium

- Tubocurarine

- Pancuronium

Propiedades

Número CAS |

1420-40-2 |

|---|---|

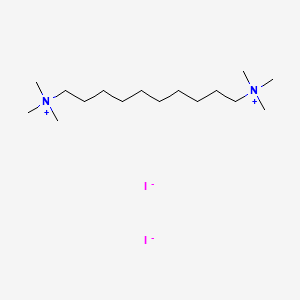

Fórmula molecular |

C16H38IN2+ |

Peso molecular |

385.39 g/mol |

Nombre IUPAC |

trimethyl-[10-(trimethylazaniumyl)decyl]azanium;iodide |

InChI |

InChI=1S/C16H38N2.HI/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6;/h7-16H2,1-6H3;1H/q+2;/p-1 |

Clave InChI |

NHMSUPHQUHLGDN-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C.[I-].[I-] |

SMILES canónico |

C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C.[I-] |

Apariencia |

Solid powder |

Key on ui other cas no. |

1420-40-2 |

Pictogramas |

Acute Toxic |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

156-74-1 (Parent) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(DM)Br2 decamethonium decamethonium bromide decamethonium dibromide decamethonium dichloride decamethonium dihydroxide decamethonium diiodide decamethonium dipricrate decamethonium iodide decamethylenebis(trimethylammonium)bromide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.